Cas no 1503-87-3 (2-Cyclohexylacetamide)

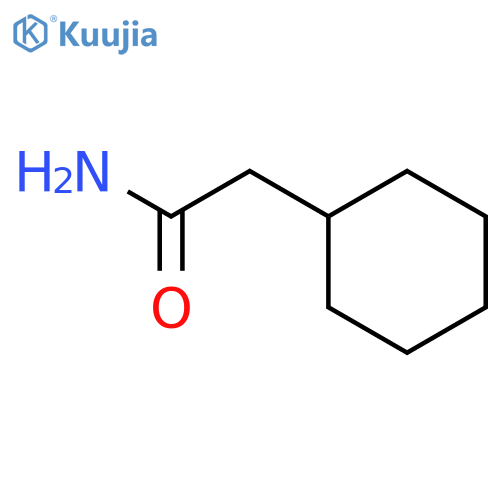

2-Cyclohexylacetamide structure

商品名:2-Cyclohexylacetamide

2-Cyclohexylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-Cyclohexylacetamide

- Cyclohexaneacetamide

- 2-(cyclohexyl)ethylamide

- AC1L3TJ3

- AC1Q4ZLG

- BRN 2041325

- cyclohexyl acetamide

- cyclohexyl-acetic acid amide

- Cyclohexyl-essigsaeure-amid

- cyclohexylmethylformamide

- NSC16250

- SureCN24986

- SCHEMBL24986

- 2-cyclohexylacetamide, AldrichCPR

- EN300-69003

- DTXSID00164515

- 4-09-00-00040 (Beilstein Handbook Reference)

- BAA50387

- CS-0217136

- AKOS008937873

- cyclohexylacetamide

- NSC 16250

- Z33547160

- 1503-87-3

- DKLQJNUJPSHYQG-UHFFFAOYSA-N

- MFCD01734484

- NSC-16250

- DS-002606

- G32258

- DTXCID2087006

- STL222701

-

- MDL: MFCD01734484

- インチ: InChI=1S/C8H15NO/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10)

- InChIKey: DKLQJNUJPSHYQG-UHFFFAOYSA-N

- ほほえんだ: NC(CC1CCCCC1)=O

計算された属性

- せいみつぶんしりょう: 141.11545

- どういたいしつりょう: 141.115

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

- 密度みつど: 0.975

- ふってん: 301.3°C at 760 mmHg

- フラッシュポイント: 136°C

- 屈折率: 1.472

- PSA: 43.09

- LogP: 2.14240

2-Cyclohexylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-69003-5.0g |

2-cyclohexylacetamide |

1503-87-3 | 95% | 5g |

$701.0 | 2023-06-14 | |

| Enamine | EN300-69003-0.1g |

2-cyclohexylacetamide |

1503-87-3 | 95% | 0.1g |

$62.0 | 2023-06-14 | |

| Chemenu | CM201882-5g |

2-Cyclohexylacetamide |

1503-87-3 | 95% | 5g |

$296 | 2023-03-07 | |

| eNovation Chemicals LLC | D218084-1g |

2-Cyclohexylacetamide |

1503-87-3 | 95% | 1g |

$395 | 2024-08-03 | |

| abcr | AB541098-1g |

2-Cyclohexylacetamide; . |

1503-87-3 | 1g |

€278.10 | 2024-08-02 | ||

| abcr | AB541098-250mg |

2-Cyclohexylacetamide; . |

1503-87-3 | 250mg |

€187.00 | 2024-08-02 | ||

| Aaron | AR001N7A-2.5g |

Cyclohexaneacetamide |

1503-87-3 | 95% | 2.5g |

$677.00 | 2023-12-16 | |

| 1PlusChem | 1P001MYY-2.5g |

Cyclohexaneacetamide |

1503-87-3 | 95% | 2.5g |

$648.00 | 2023-12-21 | |

| Ambeed | A566083-1g |

2-Cyclohexylacetamide |

1503-87-3 | 95% | 1g |

$177.0 | 2024-08-03 | |

| Aaron | AR001N7A-5g |

Cyclohexaneacetamide |

1503-87-3 | 95% | 5g |

$440.00 | 2025-02-10 |

2-Cyclohexylacetamide 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

1503-87-3 (2-Cyclohexylacetamide) 関連製品

- 1119-29-5(Pentanamide, 4-methyl-)

- 541-46-8(Isovaleramide)

- 54657-09-9(trans-Cyclohexane-1,4-dicarboxamide)

- 1122-56-1(Cyclohexanecarboxamide)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1503-87-3)2-Cyclohexylacetamide

清らかである:99%/99%

はかる:1g/5g

価格 ($):159.0/558.0